molecular formula C13H13NO2S B2927830 N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide CAS No. 2415565-14-7

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide

Cat. No.: B2927830
CAS No.: 2415565-14-7
M. Wt: 247.31
InChI Key: GMONHHRTVVTNFA-UHFFFAOYSA-N
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Description

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is a compound that features a unique structure combining a thiophene ring, a cyclopropyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with aromatic residues in proteins, while the cyclopropyl group can provide steric hindrance, affecting the binding affinity and specificity. The compound may inhibit enzymes or block receptors by forming stable complexes with them, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(thiophen-3-yl)cyclopropyl]methyl}furan-2-carboxamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a furan ring. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopropyl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-12(11-2-1-6-16-11)14-9-13(4-5-13)10-3-7-17-8-10/h1-3,6-8H,4-5,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMONHHRTVVTNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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